Ethyl 7-bromo-5-chloro-2-methylbenzofuran-3-carboxylate
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Overview
Description
Ethyl 7-bromo-5-chloro-2-methylbenzofuran-3-carboxylate is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-5-chloro-2-methylbenzofuran-3-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine . This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which can then be further modified to introduce the bromo and chloro substituents.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-5-chloro-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The benzofuran ring can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the benzofuran ring.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the nitro group to an amine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield 7-bromo-5-chloro-2-methylbenzofuran-3-carboxylic acid.
Scientific Research Applications
Ethyl 7-bromo-5-chloro-2-methylbenzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-5-chloro-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets. The exact pathways depend on the biological activity being studied. For example, its anti-tumor activity may involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-nitrobenzofuran-2-carboxylate: A precursor in the synthesis of Ethyl 7-bromo-5-chloro-2-methylbenzofuran-3-carboxylate.
Ethyl 2-methylbenzofuran-3-carboxylate: Lacks the bromo and chloro substituents.
Ethyl 7-bromo-2-methylbenzofuran-3-carboxylate: Lacks the chloro substituent.
Uniqueness
This compound is unique due to the presence of both bromo and chloro substituents on the benzofuran ring. These substituents can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H10BrClO3 |
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Molecular Weight |
317.56 g/mol |
IUPAC Name |
ethyl 7-bromo-5-chloro-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C12H10BrClO3/c1-3-16-12(15)10-6(2)17-11-8(10)4-7(14)5-9(11)13/h4-5H,3H2,1-2H3 |
InChI Key |
ZDWKLAVVEMJAQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2Br)Cl)C |
Origin of Product |
United States |
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